SID 26681509

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SID 26681509, également connu sous son nom chimique N-[(1,1-diméthyléthoxy)carbonyl]-L-tryptophane-2-[[(2-éthylphényl)amino]-2-oxoéthyl]thio]carbonyl]hydrazide, est un inhibiteur puissant et réversible de la cathepsine L humaine. La cathepsine L est une enzyme protéase lysosomale impliquée dans la dégradation des protéines et divers processus cellulaires. This compound a montré un potentiel significatif pour inhiber la cathepsine L avec une valeur IC50 de 56 nM .

Mécanisme D'action

SID 26681509 exerce ses effets en se liant au site actif de la cathepsine L, inhibant son activité protéase. L’inhibition est réversible et compétitive, le this compound présentant une inhibition à liaison lente et à réversibilité lente. Des études de docking moléculaire ont montré que this compound interagit avec des résidus clés du site actif de la cathepsine L, bloquant l’accès du substrat et empêchant la dégradation des protéines .

Méthodes De Préparation

La synthèse du SID 26681509 implique plusieurs étapes, en commençant par la protection du L-tryptophane. La voie de synthèse comprend les étapes suivantes :

- Protection du groupe amino du L-tryptophane avec un groupe tert-butoxycarbonyle (Boc).

- Couplage du L-tryptophane protégé avec l’isocyanate de 2-éthylphényle pour former un intermédiaire.

- Réaction de l’intermédiaire avec le thiohydrazide pour donner le produit final, this compound .

Analyse Des Réactions Chimiques

SID 26681509 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour donner des formes réduites, qui peuvent avoir des activités biologiques différentes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de la cathepsine L et son rôle dans diverses voies biochimiques.

Biologie : Employé dans la recherche pour comprendre le rôle de la cathepsine L dans les processus cellulaires, notamment la dégradation des protéines et l’autophagie.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans les maladies où la cathepsine L est impliquée, telles que le cancer, les maladies infectieuses et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la cathepsine L et les protéases associées

Applications De Recherche Scientifique

SID 26681509 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cathepsin L and its role in various biochemical pathways.

Biology: Employed in research to understand the role of cathepsin L in cellular processes, including protein degradation and autophagy.

Medicine: Investigated for its potential therapeutic applications in diseases where cathepsin L is implicated, such as cancer, infectious diseases, and neurodegenerative disorders.

Industry: Utilized in the development of new drugs targeting cathepsin L and related proteases

Comparaison Avec Des Composés Similaires

SID 26681509 est unique en raison de sa grande sélectivité et de sa puissance en tant qu’inhibiteur de la cathepsine L. Des composés similaires comprennent :

E64d : Un autre inhibiteur de la cathepsine L, mais avec une cinétique de liaison et une puissance différentes.

This compound se distingue par son inhibition réversible et compétitive, ce qui en fait un outil précieux pour étudier la cathepsine L et son rôle dans diverses maladies.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWAYTTYNFEKL-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

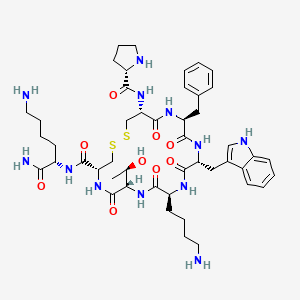

Q1: How does SID 26681509 interact with Cathepsin L and what are the downstream effects of this interaction?

A1: this compound acts as a slow-binding, slowly reversible, competitive inhibitor of human Cathepsin L []. Molecular docking studies using the X-ray crystal structure of papain complexed with a similar inhibitor (CLIK-148) revealed that this compound likely forms critical hydrogen bonds with key active site residues within Cathepsin L, similar to the interactions observed in the papain-inhibitor complex []. This binding interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates.

Q2: What is known about the structure-activity relationship (SAR) of this compound and how does modifying its structure affect its activity against Cathepsin L?

A2: While the provided research articles do not delve into detailed SAR studies for this compound, molecular docking studies provided insights into the key structural features responsible for its interaction with Cathepsin L []. These studies highlight the importance of specific hydrogen bonding interactions between the inhibitor and active site residues. Future SAR studies could investigate the impact of modifying different functional groups on the inhibitor's potency, selectivity, and binding kinetics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)

![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)